molecular formula C13H10F3N3O3 B2955316 6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861208-47-1

6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2955316
CAS No.: 861208-47-1
M. Wt: 313.236
InChI Key: ZXXIWBSMMQGLCX-UHFFFAOYSA-N
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Description

This compound (CAS: 861208-47-1) is a pyrimidine derivative featuring a dihydro-4-pyrimidinecarboxamide core. Key structural attributes include:

  • A methyl group at position 1, enhancing steric stability.
  • A 3-(trifluoromethyl)phenyl substituent on the carboxamide nitrogen, introducing strong electron-withdrawing effects and hydrophobicity .

Properties

IUPAC Name

3-methyl-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c1-19-10(20)6-9(18-12(19)22)11(21)17-8-4-2-3-7(5-8)13(14,15)16/h2-6H,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJUCVKRHONFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Hydroxylation and Methylation: Hydroxylation can be achieved using a hydroxylating agent like hydrogen peroxide, while methylation can be performed using methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Trifluoromethyl iodide (CF₃I), sodium hydride (NaH)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity. It may also serve as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through binding to these targets, altering their activity or function, and thereby modulating biological pathways.

Comparison with Similar Compounds

Positional Isomer: 6-Hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide

  • Key Difference : The trifluoromethyl group is at the ortho position on the phenyl ring (vs. para in the target compound).
  • Impact :
    • Steric Hindrance : Ortho substitution may reduce binding affinity due to steric clashes in target interactions.
    • Electronic Effects : Proximity to the carboxamide group could alter electron distribution, affecting solubility and reactivity.
  • Data : Same molecular formula (C₁₃H₁₀F₃N₃O₃) and weight (313.24 g/mol) but distinct CAS (338774-81-5) and MDL numbers .

Substituent Variation: N-(3,4-Dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

  • Key Difference : Replacement of the trifluoromethyl group with 3,4-dimethylphenyl .
  • Metabolic Stability: CF₃ groups resist oxidative metabolism, whereas methyl groups may be susceptible to demethylation.
  • Data : Molecular formula C₁₄H₁₅N₃O₃ (MW: 273.29 g/mol) .

Core Modification: Thieno[2,3-d]pyrimidine Derivatives

  • Example: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide .
  • Key Difference: A thienopyrimidine core replaces the dihydropyrimidine ring, introducing a sulfur atom.
  • Impact :
    • Electronic Environment : Sulfur increases electron density, altering binding to targets like enzymes with cysteine residues.
    • Solubility : Thioether or thioxo groups may enhance lipophilicity, affecting pharmacokinetics.

Functional Group Variation: 2-Thioxo vs. 2-Oxo

  • Example : 4-(3-Chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide .
  • Key Difference : A thioxo (S=O) group replaces the oxo (O=O) at position 2.
  • Reactivity: Sulfur’s polarizability may increase nucleophilic susceptibility.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituent/Core CAS Number Key Properties/Impact
Target Compound C₁₃H₁₀F₃N₃O₃ 313.24 3-(CF₃)phenyl, dihydropyrimidine 861208-47-1 High hydrophobicity; strong electron-withdrawing effects
Ortho-CF₃ Isomer C₁₃H₁₀F₃N₃O₃ 313.24 2-(CF₃)phenyl 338774-81-5 Steric hindrance; altered electronic distribution
3,4-Dimethylphenyl Analog C₁₄H₁₅N₃O₃ 273.29 3,4-dimethylphenyl N/A Reduced metabolic stability; lower hydrophobicity
Thieno[2,3-d]pyrimidine Derivative C₁₃H₁₀N₄O₂S 310.31 Thienopyrimidine core N/A Enhanced lipophilicity; sulfur-mediated reactivity
2-Thioxo Pyrimidine Carboxamide C₁₉H₁₇ClN₄O₂S 424.88 2-thioxo, 3-chlorophenyl N/A Weaker hydrogen bonding; increased nucleophilic susceptibility

Biological Activity

6-Hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide, commonly referred to as compound S,S,R-5 , has garnered attention in recent years for its potential biological activities, particularly in the field of antidiabetic research. This article will delve into the compound's biological activity, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C13_{13}H10_{10}F3_{3}N3_{3}O3_{3}
  • Molecular Weight : 313.24 g/mol
  • CAS Number : 861208-47-1

Antidiabetic Potential

Recent studies have highlighted the compound's multifaceted role as a potential antidiabetic agent. The compound has shown significant inhibition against various enzymes related to glucose metabolism:

Enzyme IC50_{50} (μM) Standard Comparison Standard IC50_{50} (μM)
α-Glucosidase6.28Acarbose2.00
α-Amylase4.58Acarbose1.58
PTP1B0.91Ursolic Acid1.35
DPPH (Antioxidant)2.36Ascorbic Acid0.85

These results indicate that while the compound exhibits promising activity, it may not surpass the efficacy of established antidiabetic drugs like acarbose and ursolic acid in some assays but shows comparable or superior activity in others.

Molecular docking studies have provided insights into the binding interactions of compound S,S,R-5 with target enzymes. The binding affinity and interaction profiles suggest that the trifluoromethyl group plays a critical role in enhancing the compound's inhibitory activity against these enzymes.

In Vivo Studies

Initial animal studies conducted on albino mice demonstrated that administration of compound S,S,R-5 did not result in any adverse behavioral changes or lethality at various concentrations over a 72-hour observation period. This suggests a favorable safety profile, warranting further investigation into its therapeutic potential.

Study on Antidiabetic Efficacy

A study published in MDPI evaluated the compound's efficacy against multiple antidiabetic targets. The results indicated:

  • The major diastereomer (S,S,R-5) exhibited high inhibition percentages across all tested enzymes.
  • Percent inhibitions were recorded at 83.13% for α-glucosidase, 78.85% for α-amylase, and 88.35% for PTP1B at a concentration of 500 μM/mL.

These findings support the notion that compound S,S,R-5 could serve as a multi-target antidiabetic agent, offering a novel approach to diabetes management.

Antioxidant Activity

The antioxidant activity of compound S,S,R-5 was assessed using the DPPH assay, where it demonstrated effective free radical scavenging ability with an IC50_{50} value of 2.36 μM, indicating its potential role in protecting pancreatic beta cells from oxidative stress.

Q & A

Basic: What are the recommended synthetic routes for 6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide, and how do reaction conditions influence yield?

Synthesis typically involves multi-step condensation and cyclization reactions. A common approach is to start with a pyrimidine precursor functionalized with hydroxyl and methyl groups, followed by coupling with a 3-(trifluoromethyl)phenyl amine derivative. Key factors include:

  • Temperature control : Excess heat may lead to decomposition of the trifluoromethyl group or oxidation of the hydroxyl moiety .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but require inert atmospheres to avoid deactivation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may complicate purification .
    Yield optimization often requires iterative adjustments to stoichiometry and reaction time.

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) : Essential for confirming molecular weight and detecting trace impurities (<0.5% abundance) .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Critical for verifying the trifluoromethyl group’s integrity and pyrimidine ring conformation. Anomalies in splitting patterns may indicate tautomerization .
  • X-ray crystallography : Provides definitive structural confirmation but requires high-purity crystals, which can be challenging due to the compound’s hygroscopic nature .
  • HPLC with UV/Vis detection : Use C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) to assess purity (>95% required for pharmacological studies) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Contradictions often arise from methodological variability. A systematic approach includes:

  • Standardized assay conditions : Control for variables like cell passage number, serum batch, and oxygen levels .
  • Metabolic profiling : Use LC-MS to identify cell-line-specific metabolite interactions (e.g., CYP450 enzyme activity) that may alter compound efficacy .
  • Dose-response normalization : Apply Hill equation modeling to account for differences in receptor expression levels between cell lines .
    Cross-validation with in silico docking studies (e.g., using AutoDock Vina) can identify binding site polymorphisms contributing to variability .

Advanced: What strategies are effective for optimizing the compound’s solubility and bioavailability without altering its core pharmacophore?

  • Salt formation : Explore counterions (e.g., hydrochloride or mesylate) to improve aqueous solubility while maintaining stability .
  • Cocrystallization : Partner with coformers like succinic acid or nicotinamide to enhance dissolution rates .
  • Prodrug derivatization : Temporarily mask the hydroxyl group with acetyl or phosphate esters, which are cleaved in vivo .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life, validated via dynamic light scattering (DLS) and in vivo pharmacokinetic studies .

Basic: What are the critical considerations for designing stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 72 hours to identify degradation pathways .
  • HPLC-MS monitoring : Track degradation products like dehydroxylated or ring-opened derivatives .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds to guide storage recommendations (e.g., −20°C under nitrogen) .

Advanced: How can computational methods predict off-target interactions of this compound, and what experimental validations are necessary?

  • Molecular dynamics simulations : Use Schrödinger Suite or GROMACS to model interactions with non-target kinases or GPCRs .
  • Chemoproteomics : Employ activity-based protein profiling (ABPP) with broad-spectrum probes to identify unanticipated binding partners .
  • Cryo-EM validation : For high-confidence off-targets, resolve ligand-protein complexes to atomic resolution .

Advanced: What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to optimize critical parameters (e.g., reagent equivalents, mixing speed) .
  • In-line PAT (Process Analytical Technology) : Use Raman spectroscopy for real-time monitoring of reaction progression .
  • Quality by Design (QbD) : Define a design space using risk assessment tools (e.g., Ishikawa diagrams) to control raw material variability .

Basic: What safety protocols are essential when handling this compound’s trifluoromethyl and pyrimidine moieties?

  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HF gas during decomposition) .
  • PPE : Nitrile gloves and polycarbonate goggles are mandatory; avoid latex due to solvent permeability .
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal, following EPA guidelines .

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